Benzyl(dimethyl)silane
Overview
Description
Benzyl(dimethyl)silane, also known as benzyldimethylsilane, is an organosilicon compound with the molecular formula C9H14Si. It is characterized by a benzyl group attached to a silicon atom, which is further bonded to two methyl groups. This compound is of significant interest in organic synthesis due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl(dimethyl)silane can be synthesized through various methods. One common approach involves the hydrosilylation of benzyl chloride with dimethylsilane in the presence of a catalyst. The reaction typically requires a platinum-based catalyst and is carried out under mild conditions to ensure high yield and selectivity .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also incorporate advanced purification techniques to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions: Benzyl(dimethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl(dimethyl)silanol.
Reduction: It can act as a reducing agent in the presence of suitable catalysts.
Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium or platinum are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are typically employed.
Major Products Formed:
Oxidation: Benzyl(dimethyl)silanol.
Reduction: Various reduced silicon-containing compounds.
Substitution: A wide range of substituted silanes depending on the reagents used.
Scientific Research Applications
Benzyl(dimethyl)silane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl(dimethyl)silane involves its ability to donate hydride ions (H-) in reduction reactions. This property makes it a valuable reducing agent in organic synthesis. The silicon atom’s affinity for oxygen and fluorine also plays a crucial role in its reactivity, enabling the formation of stable silicon-oxygen and silicon-fluorine bonds .
Comparison with Similar Compounds
Phenylsilane: Similar in structure but with a phenyl group instead of a benzyl group.
Dimethylsilane: Lacks the benzyl group, making it less reactive in certain reactions.
Diphenylsilane: Contains two phenyl groups, offering different reactivity and applications.
Uniqueness: Benzyl(dimethyl)silane’s unique combination of a benzyl group and two methyl groups attached to silicon provides distinct reactivity patterns, making it particularly useful in specific synthetic applications. Its ability to participate in both hydrosilylation and nucleophilic substitution reactions sets it apart from other silanes .
Properties
IUPAC Name |
benzyl(dimethyl)silane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14Si/c1-10(2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQQZWZBVGCDBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1631-70-5 | |
Record name | Benzyldimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1631-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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